CCPA

Vue d'ensemble

Description

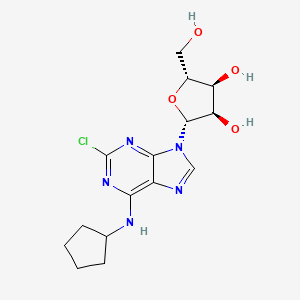

La 2-chloro-N6-cyclopentyladenosine est un agoniste spécifique du récepteur de l'adénosine A1. Elle est similaire à la N6-cyclopentyladenosine. En raison de sa forte affinité pour les récepteurs de l'adénosine A1, son dérivé tritié peut être utilisé comme outil de diagnostic pour détecter les récepteurs dans les tissus à faible densité de récepteurs .

Applications De Recherche Scientifique

La 2-chloro-N6-cyclopentyladenosine a un large éventail d'applications en recherche scientifique :

Chimie : Elle est utilisée comme ligand dans l'étude des récepteurs de l'adénosine.

Biologie : Elle sert d'outil pour étudier le rôle des récepteurs de l'adénosine dans divers processus biologiques.

Médecine : Elle a des applications thérapeutiques potentielles dans le traitement de maladies telles que les arythmies cardiaques et les maladies neurodégénératives.

Industrie : Elle est utilisée dans le développement d'outils de diagnostic pour détecter les récepteurs de l'adénosine dans les tissus

Mécanisme d'action

La 2-chloro-N6-cyclopentyladenosine exerce ses effets en se liant au récepteur de l'adénosine A1. Cette liaison active le récepteur, ce qui conduit à une cascade d'événements de signalisation intracellulaire. Les principales cibles moléculaires comprennent les récepteurs couplés aux protéines G, qui modulent l'activité de l'adénylate cyclase et affectent par conséquent les niveaux de monophosphate cyclique d'adénosine (AMPc) dans la cellule. Cette voie joue un rôle crucial dans la régulation de divers processus physiologiques tels que la fréquence cardiaque, la libération de neurotransmetteurs et le métabolisme cellulaire .

Mécanisme D'action

Target of Action

2-Chloro-N6-cyclopentyladenosine (CCPA) is a highly potent and selective agonist for the A1 adenosine receptors . These receptors are a type of G protein-coupled receptors that play a crucial role in many biological functions, including sleep promotion .

Mode of Action

This compound interacts with A1 adenosine receptors with high affinity. It inhibits the binding of [3H]PIA to A1 receptors of rat brain membranes with a Ki-value of 0.4 nM . This interaction results in changes in the activity of adenylate cyclase, a key enzyme involved in the regulation of cellular metabolism .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the adenylate cyclase pathway. This compound inhibits the activity of adenylate cyclase in rat fat cell membranes, a model for the A1 receptor, with an IC50-value of 33 nM . This inhibition can lead to a decrease in the production of cyclic AMP, a critical secondary messenger in cells, thereby affecting various downstream cellular processes.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of adenylate cyclase activity and subsequent downstream effects on cellular metabolism. By acting as an agonist at A1 adenosine receptors, this compound can influence various physiological processes, including sleep promotion . It also exhibits anticonvulsive activity in vivo .

Analyse Biochimique

Biochemical Properties

2-Chloro-N6-cyclopentyladenosine interacts with the A1 adenosine receptor, showing a Ki value of 0.8 nM for human A1 receptors . This interaction is highly selective, with CCPA showing over 2000-fold selectivity over A2A receptors .

Cellular Effects

In cellular processes, 2-Chloro-N6-cyclopentyladenosine has been shown to have anticonvulsant activity, which is presumably due to its activation of A1 receptors . It has also been found to increase hippocampal afterdischarge (AD) thresholds in rats of various ages .

Molecular Mechanism

At the molecular level, 2-Chloro-N6-cyclopentyladenosine exerts its effects by binding to A1 receptors of rat brain membranes . This binding inhibits the activity of adenylate cyclase, a model for the A1 receptor, with an IC50 value of 33 nM .

Temporal Effects in Laboratory Settings

The effects of 2-Chloro-N6-cyclopentyladenosine have been observed over time in laboratory settings. For instance, it has been shown to have a sustained anticonvulsant effect in rats .

Dosage Effects in Animal Models

In animal models, the effects of 2-Chloro-N6-cyclopentyladenosine vary with different dosages. For example, both 0.5 and 1 mg/kg doses of this compound significantly increased hippocampal AD thresholds in 12-, 15-, 18-, and 60-day-old rats compared to controls .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la 2-chloro-N6-cyclopentyladenosine implique généralement la chloration de la N6-cyclopentyladenosine. Les conditions réactionnelles comprennent souvent l'utilisation d'agents chlorants tels que le chlorure de thionyle ou le pentachlorure de phosphore dans un solvant organique comme le dichlorométhane. La réaction est généralement effectuée à basse température pour éviter la décomposition du produit .

Méthodes de production industrielle

La production industrielle de la 2-chloro-N6-cyclopentyladenosine suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'utilisation de réacteurs automatisés et un contrôle précis des conditions réactionnelles pour garantir un rendement et une pureté élevés du produit. Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

La 2-chloro-N6-cyclopentyladenosine subit différents types de réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former les dérivés oxo correspondants.

Réduction : Les réactions de réduction peuvent la convertir en sa forme déchlorée.

Substitution : L'atome de chlore peut être substitué par d'autres nucléophiles tels que les amines ou les thiols.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Les réactions de substitution nucléophile utilisent souvent des réactifs comme l'azide de sodium ou la thiourée dans des conditions douces.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la 2-chloro-N6-cyclopentyladenosine, tels que les dérivés oxo, les formes déchlorées et les analogues substitués .

Comparaison Avec Des Composés Similaires

Composés similaires

N6-cyclopentyladenosine : Structure similaire, mais sans l'atome de chlore.

2-chloro-N6-méthyladenosine : Similaire, mais avec un groupe méthyle au lieu d'un groupe cyclopentyle.

2-chloro-N6-éthyladenosine : Similaire, mais avec un groupe éthyle au lieu d'un groupe cyclopentyle.

Unicité

La 2-chloro-N6-cyclopentyladenosine est unique en raison de sa forte sélectivité et affinité pour le récepteur de l'adénosine A1. Cela en fait un outil précieux à la fois en recherche et en applications thérapeutiques potentielles. Sa capacité à être utilisée comme outil de diagnostic pour détecter les récepteurs de l'adénosine à faible densité met encore plus en évidence son unicité .

Propriétés

IUPAC Name |

(2R,3R,4S,5R)-2-[2-chloro-6-(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClN5O4/c16-15-19-12(18-7-3-1-2-4-7)9-13(20-15)21(6-17-9)14-11(24)10(23)8(5-22)25-14/h6-8,10-11,14,22-24H,1-5H2,(H,18,19,20)/t8-,10-,11-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSMYYYQVWPZWIZ-IDTAVKCVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)C4C(C(C(O4)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00958774 | |

| Record name | 2-Chloro-N-cyclopentyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00958774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37739-05-2 | |

| Record name | CCPA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37739-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N(6)cyclopentyladenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037739052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-N-cyclopentyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00958774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-N6-cyclopentyladenosine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JX2F2W6WSP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

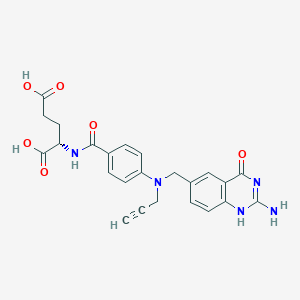

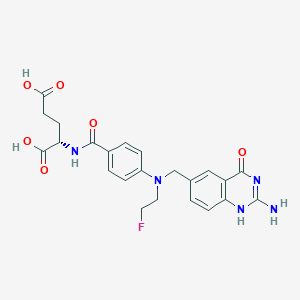

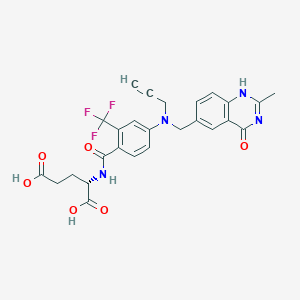

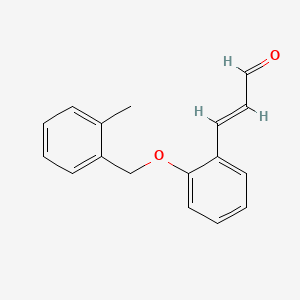

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(1H-benzimidazol-2-yl)-3-(3-methoxyphenyl)propan-2-yl]-1H-benzimidazole](/img/structure/B1668672.png)

![3-Ethyl-2-[3-(1,3,3-trimethylindol-2-ylidene)prop-1-enyl]-1,3-benzothiazol-3-ium;perchlorate](/img/structure/B1668673.png)

![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-chlorophenyl)propanamide](/img/structure/B1668678.png)